

# Fabricating Tecoflex® Scaffolds for Tissue Engineering: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Tecoflex

Cat. No.: B1226596

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Tecoflex®**, a family of aliphatic polyether-based thermoplastic polyurethanes (TPUs), has garnered significant interest in the field of tissue engineering due to its excellent biocompatibility, biostability, and tunable mechanical properties. These characteristics make it a suitable candidate for fabricating scaffolds that can support cell growth and tissue regeneration. This document provides detailed application notes and protocols for the fabrication and characterization of **Tecoflex®** scaffolds using three common techniques: electrospinning, solvent casting, and 3D printing.

## Data Presentation

The following tables summarize the quantitative data for **Tecoflex®** and similar polyurethane scaffolds fabricated by different methods. It is important to note that direct comparative studies are limited, and some data is extrapolated from studies on similar TPUs.

Table 1: Mechanical Properties of Polyurethane Scaffolds

Fabrication Method	Polymer	Tensile Strength (MPa)	Young's Modulus (MPa)	Elongation at Break (%)
Electrospinning	Tecoflex® EG-80A	~5-10[1]	~5-390[1]	Not specified
Tecoflex® EG-80A with MWCNTs (0.5 wt%)	Increased (p < 0.05)[2]	Significantly increased (p < 0.05)[2]	Not specified	
Solvent Casting	Polyurethane (PU)	14 - 34[3]	8 - 24[3]	660 - 875[3]
3D Printing (FDM)	Thermoplastic Polyurethane (TPU)	17.8 - 32.5[4]	100.4 - 145.8[4]	Not specified

Table 2: Physical and Biological Properties of Polyurethane Scaffolds

Fabrication Method	Polymer	Porosity (%)	Pore Size (µm)	In Vitro Degradation (Mass Loss in PBS)	Cell Viability
Electrospinning	Tecoflex® EG-80A	High (interconnected pores)	Nanometer to micrometer range	Slow, ~10% molecular weight loss after 3 months in vivo[5]	High, supports cell adhesion and proliferation[6][7]
Solvent Casting	Polyurethane (PU)	82.1 - 91.3[2]	Controllable (e.g., 100-500 µm)[8]	~4-20% after 70 days for various PU formulations[9]	Supports cell adhesion and growth[3]
3D Printing (FDM)	Thermoplastic Polyurethane (TPU)	Controllable (e.g., 50-80%)[10]	Controllable (e.g., 500-1300 µm)[10]	Slow, dependent on composition and structure	Supports cell attachment and proliferation[11]

## Experimental Protocols

### Scaffold Fabrication

This protocol describes the fabrication of nanofibrous **Tecoflex®** scaffolds, which mimic the native extracellular matrix (ECM).

Materials:

- **Tecoflex®** SG-80A pellets
- 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
- Syringe with a 22-gauge needle

- Syringe pump
- High-voltage power supply
- Grounded collector (e.g., rotating mandrel or flat plate)

Protocol:

- Prepare a 10% (w/v) **Tecoflex®** SG-80A solution by dissolving the pellets in HFIP. Stir the solution overnight at room temperature to ensure complete dissolution.
- Load the polymer solution into a syringe fitted with a 22-gauge needle.
- Mount the syringe on a syringe pump.
- Position the needle tip approximately 15 cm from the grounded collector.
- Set the flow rate of the syringe pump to 1 mL/h.
- Apply a voltage of 15-20 kV between the needle tip and the collector.
- Initiate the electrospinning process. Nanofibers will be deposited on the collector.
- After the desired thickness is achieved, carefully remove the scaffold from the collector.
- Dry the scaffold in a vacuum oven overnight to remove any residual solvent.

This protocol details the fabrication of porous **Tecoflex®** scaffolds using a salt-leaching technique.

Materials:

- **Tecoflex®** EG-80A pellets
- Tetrahydrofuran (THF) and Dimethylformamide (DMF) (1:1 ratio)
- Sodium chloride (NaCl) particles, sieved to the desired size range (e.g., 100-300  $\mu\text{m}$ )
- A mold (e.g., Teflon dish)

- Deionized water

#### Protocol:

- Prepare a 10% (w/v) **Tecoflex®** EG-80A solution by dissolving the pellets in a 1:1 mixture of THF and DMF. Stir until fully dissolved.[\[2\]](#)
- Add NaCl particles to the polymer solution at a polymer-to-salt weight ratio of 1:9 to achieve high porosity.[\[12\]](#) Mix thoroughly to ensure a homogenous dispersion of the salt particles.
- Pour the mixture into the mold and allow the solvent to evaporate in a fume hood for 48 hours.
- Once the polymer has solidified, immerse the scaffold in deionized water to leach out the salt. Change the water every 12 hours for at least 3 days to ensure complete salt removal.[\[12\]](#)
- Freeze the porous scaffold at -80°C and then lyophilize (freeze-dry) for 48 hours to remove all water.

This protocol provides general parameters for fabricating scaffolds from a TPU filament using Fused Deposition Modeling (FDM). Specific parameters may need to be optimized for **Tecoflex®** filaments.

#### Materials:

- Thermoplastic Polyurethane (TPU) filament (e.g., 72D shore hardness)
- Fused Deposition Modeling (FDM) 3D printer

#### Protocol:

- Design the scaffold architecture using computer-aided design (CAD) software, specifying pore size, porosity, and overall dimensions.
- Export the design as an STL file and import it into the 3D printer's slicing software.

- Set the printing parameters. The following are suggested starting points and may require optimization[4][6][7]:
  - Nozzle Temperature: 225-235°C
  - Bed Temperature: 30-40°C
  - Printing Speed: 35-50 mm/s
  - Infill Density: 30-100% (to control porosity)
  - Layer Height: 0.1-0.2 mm
- Load the TPU filament into the 3D printer.
- Initiate the printing process.
- Once printing is complete, carefully remove the scaffold from the build plate.

## Scaffold Characterization and Cell-Based Assays

Materials:

- Scaffold of known weight (W)
- A graduated cylinder with a known volume of a non-solvent for the scaffold (e.g., ethanol) (V1)

Protocol:

- Immerse the scaffold in the graduated cylinder containing the non-solvent.
- Place the cylinder in a vacuum desiccator to force the liquid into the pores of the scaffold until no air bubbles are observed.
- Record the new volume (V2).
- Remove the scaffold and record the remaining liquid volume (V3).

- The porosity can be calculated using the following formula:  $\text{Porosity (\%)} = [(V1 - V3) / (V2 - V3)] \times 100$

Materials:

- Pre-weighed dry scaffolds ( $W_{\text{initial}}$ )
- Phosphate Buffered Saline (PBS, pH 7.4)
- Incubator at 37°C

Protocol:

- Immerse the pre-weighed scaffolds in PBS in sterile containers.
- Incubate at 37°C for predetermined time points (e.g., 1, 2, 4, 8 weeks).
- At each time point, remove the scaffolds from the PBS.
- Gently rinse with deionized water to remove any salt residues.
- Lyophilize the scaffolds until completely dry.
- Weigh the dried scaffolds ( $W_{\text{final}}$ ).
- Calculate the percentage of weight loss:  $\text{Weight Loss (\%)} = [(W_{\text{initial}} - W_{\text{final}}) / W_{\text{initial}}] \times 100$

Materials:

- Sterilized scaffolds
- Cell suspension of desired cell type (e.g., fibroblasts, mesenchymal stem cells)
- Cell culture medium
- Low-attachment culture plates

Protocol:

- Place the sterilized scaffolds into the wells of a low-attachment culture plate.
- Pre-wet the scaffolds with a small amount of culture medium for at least 30 minutes in an incubator.
- Prepare a cell suspension at the desired concentration (e.g.,  $1 \times 10^6$  cells/mL).
- Carefully pipette the cell suspension directly onto the top of each scaffold. The volume should be sufficient to cover the scaffold surface without overflowing into the well.
- Allow the cells to attach for 2-4 hours in a 37°C, 5% CO<sub>2</sub> incubator.
- After the attachment period, gently add more culture medium to each well to fully submerge the scaffolds.

#### Materials:

- Cell-seeded scaffolds
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- Microplate reader

#### Protocol:

- After the desired culture period, remove the culture medium from the wells containing the cell-seeded scaffolds.
- Add a mixture of fresh culture medium and MTT solution (10:1 ratio) to each well.
- Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.



- Incubate for 15 minutes with gentle shaking to ensure complete dissolution.
- Transfer the colored solution to a new 96-well plate and measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

#### Materials:

- Cell-seeded scaffolds
- Phosphate Buffered Saline (PBS)
- Glutaraldehyde solution (2.5% in PBS)
- Ethanol series (30%, 50%, 70%, 90%, 100%)
- Hexamethyldisilazane (HMDS)
- SEM stubs and sputter coater

#### Protocol:

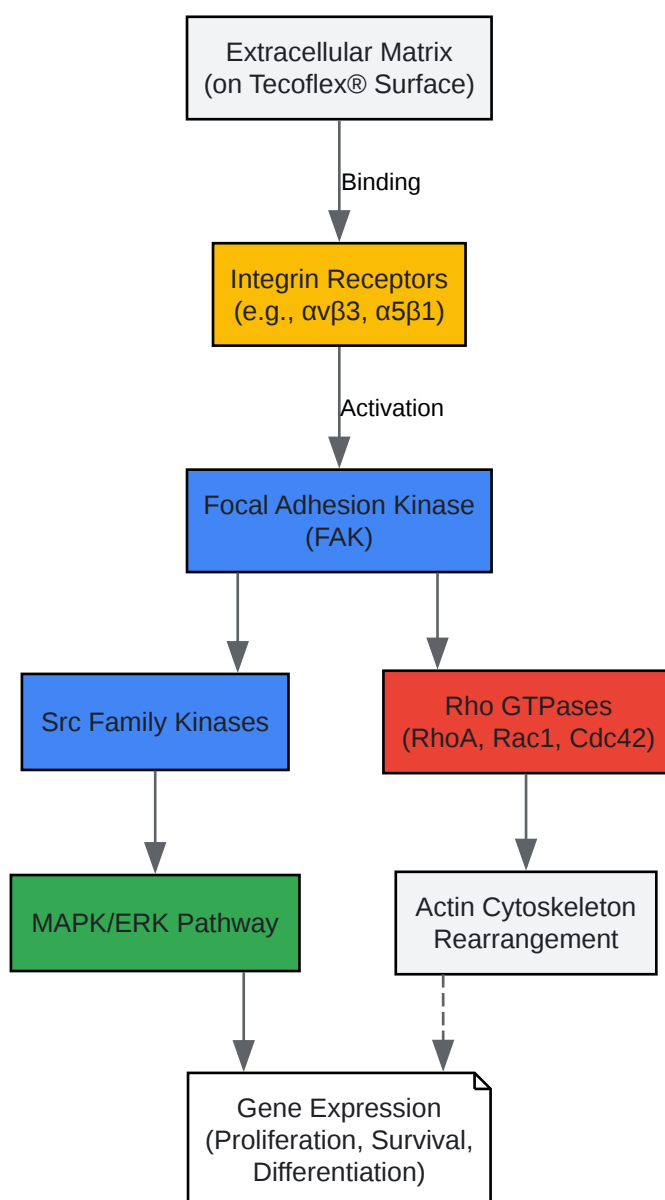
- Gently rinse the cell-seeded scaffolds twice with PBS.
- Fix the cells by immersing the scaffolds in 2.5% glutaraldehyde solution for 2 hours at room temperature.
- Rinse the scaffolds three times with PBS.
- Dehydrate the samples through a graded series of ethanol (30%, 50%, 70%, 90%, and 100%) for 10 minutes each.
- Perform a final dehydration step in 100% ethanol twice for 10 minutes each.
- Immerse the scaffolds in HMDS for 10 minutes.
- Allow the HMDS to evaporate in a fume hood.
- Mount the dried scaffolds onto SEM stubs using carbon tape.

- Sputter-coat the samples with a thin layer of gold or platinum to make them conductive.
- Image the scaffolds using a scanning electron microscope.

## Signaling Pathways and Experimental Workflows

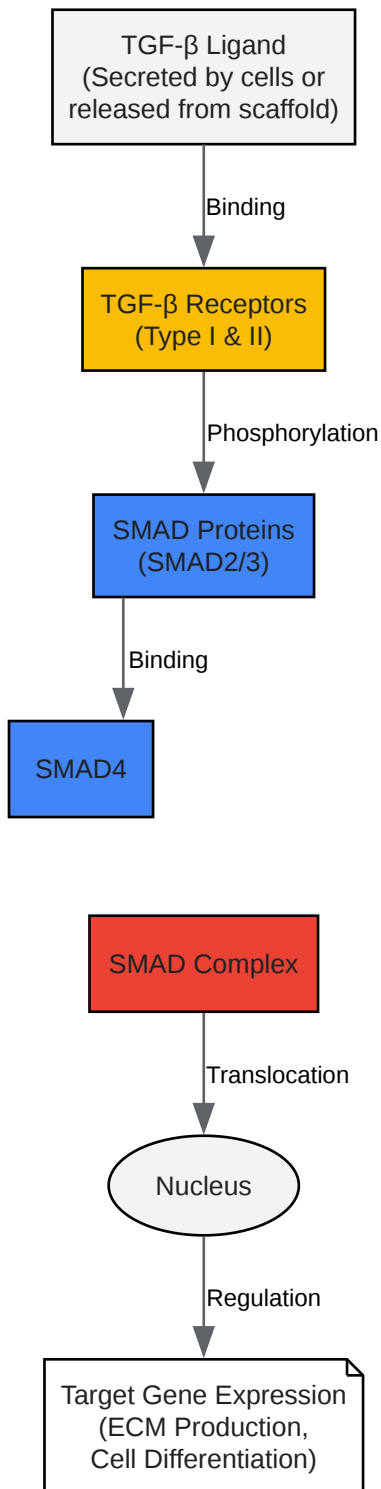
### Signaling Pathways

The interaction of cells with polyurethane scaffolds like **Tecoflex®** is mediated by complex signaling pathways. Two key pathways involved are Integrin-mediated signaling and Transforming Growth Factor-beta (TGF- $\beta$ ) signaling. These pathways influence cell adhesion, proliferation, differentiation, and extracellular matrix (ECM) production.



[Click to download full resolution via product page](#)

*Integrin-mediated signaling cascade on a scaffold surface.*

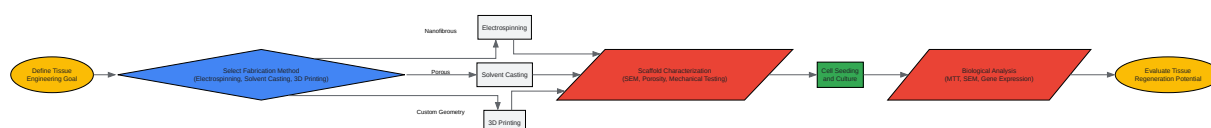


[Click to download full resolution via product page](#)

*TGF- $\beta$  signaling pathway in response to scaffold cues.*

## Experimental Workflow

A typical experimental workflow for fabricating and evaluating **Tecoflex**<sup>®</sup> scaffolds for a specific tissue engineering application is outlined below.



[Click to download full resolution via product page](#)

*General experimental workflow for **Tecoflex**<sup>®</sup> scaffold fabrication and evaluation.*

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [pdfs.semanticscholar.org](https://pdfs.semanticscholar.org) [[pdfs.semanticscholar.org](https://pdfs.semanticscholar.org)]
- 2. Imaging, Spectroscopic, Mechanical and Biocompatibility Studies of Electrospun Tecoflex<sup>®</sup> EG 80A Nanofibers and Composites Thereof Containing Multiwalled Carbon Nanotubes - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. Investigation on Electrospun and Solvent-Casted PCL-PLGA Blends Scaffolds Embedded with Induced Pluripotent Stem Cells for Tissue Engineering - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]

- 5. Comparative effects of scaffold pore size, pore volume, and total void volume on cranial bone healing patterns using microsphere-based scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Electrospun Pellethane-Based Scaffolds for Vascular Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cjvs.ausmt.ac.ir [cjvs.ausmt.ac.ir]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Fabricating Tecoflex® Scaffolds for Tissue Engineering: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1226596#fabricating-tecoflex-scaffolds-for-tissue-engineering]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

